molecular formula C23H28O6 B13431123 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione

21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione

Cat. No.: B13431123
M. Wt: 400.5 g/mol
InChI Key: BHCIJKNFADQBEV-ZMVGRULKSA-N
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Description

21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is a synthetic steroid compound It is characterized by its complex structure, which includes multiple hydroxyl groups and a unique arrangement of double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Acetylation: Addition of an acetyl group to the hydroxyl group at the 21st position.

    Formation of Double Bonds: Introduction of double bonds at the 4th and 8th positions through dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve the desired modifications on the steroid nucleus. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can result in saturated steroids.

Scientific Research Applications

21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.

Mechanism of Action

The mechanism of action of 21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can result in anti-inflammatory and immunosuppressive effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 17,21-Dihydroxypregn-4-ene-3,11,20-trione
  • 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
  • 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one

Uniqueness

21-Acetyl-17,21-dihydroxy-pregna-4,8-diene-3,11,20-trione is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties. Its acetyl group at the 21st position and the presence of double bonds at the 4th and 8th positions differentiate it from other similar steroid compounds.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

[2-[(10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,17,28H,4-9,11-12H2,1-3H3/t17-,21-,22-,23-/m0/s1

InChI Key

BHCIJKNFADQBEV-ZMVGRULKSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)C3=C2CCC4=CC(=O)CC[C@@]43C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3=C2CCC4=CC(=O)CCC43C)C)O

Origin of Product

United States

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